Peficitinib - 944118-01-8

Peficitinib

Catalog Number: EVT-287418
CAS Number: 944118-01-8
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peficitinib (ASP015K) is a small molecule classified as a pan-JAK inhibitor, exhibiting potent inhibition of all four JAK family kinases (JAK1, JAK2, JAK3, and TYK2) []. While initially developed for rheumatoid arthritis, its mechanism of action has spurred research into its potential for other autoimmune conditions like systemic sclerosis []. In scientific research, peficitinib serves as a valuable tool for elucidating the role of the JAK-STAT signaling pathway in various cellular processes, including inflammation, proliferation, and chemotaxis []. This analysis specifically focuses on its scientific research applications, excluding drug dosage, usage, and side effects.

Tofacitinib

Compound Description: Tofacitinib is an oral, small molecule Janus kinase (JAK) inhibitor. It preferentially inhibits JAK1 and JAK3, with less potency for JAK2. [] Tofacitinib is approved for treating rheumatoid arthritis (RA) in the European Union. []

Baricitinib

Compound Description: Baricitinib is a selective and reversible JAK1 and JAK2 inhibitor. It exhibits greater selectivity for JAK1 and JAK2 over JAK3. [] Similar to Tofacitinib, Baricitinib is also approved in the European Union for treating rheumatoid arthritis. []

Relevance: Like Tofacitinib, Baricitinib is a JAK inhibitor structurally related to Peficitinib. Research suggests that while both Baricitinib and Tofacitinib effectively suppress inflammatory responses induced by oncostatin M in RA-FLS, Peficitinib demonstrates superior efficacy in suppressing IL-1β-induced responses and proliferation of activated RA-FLS. [] Additionally, Peficitinib significantly impacted inhibiting RASF migration, while Baricitinib did not show the same effect. [] In terms of selectivity for JAK family kinases, Peficitinib and tofacitinib showed a similar pattern, being slightly less potent for JAK2 compared with Baricitinib. []

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor that primarily targets the JAK1/2 pathway. [, ] It exhibits high selectivity for JAK1 over other JAK family members. [] It is well-tolerated at doses resulting in Cmax values exceeding 1 µM. []

Upadacitinib

Compound Description: Upadacitinib is a selective JAK inhibitor with a higher affinity for JAK1 over other JAK family members. [] It is currently approved for use in Japan and is being investigated for its potential in treating various inflammatory diseases. []

Etanercept

Compound Description: Etanercept is a biologic disease-modifying antirheumatic drug (DMARD). Unlike Peficitinib, which is a JAK inhibitor, Etanercept functions as a tumor necrosis factor (TNF) inhibitor. []

Relevance: Although structurally dissimilar and belonging to different drug classes, Etanercept serves as an active comparator to Peficitinib in clinical trials. Studies comparing Etanercept to Peficitinib in RA patients with inadequate responses to conventional DMARDs revealed that Peficitinib, at both 100 mg/day and 150 mg/day doses, demonstrated significant efficacy in reducing RA symptoms. []

Methotrexate (MTX)

Compound Description: Methotrexate (MTX) is an anchor drug, and a conventional disease-modifying antirheumatic drug (DMARD) widely used in treating rheumatoid arthritis. [, ] Unlike Peficitinib, which inhibits JAK pathways, MTX's mechanism involves inhibiting dihydrofolate reductase, thereby interfering with DNA synthesis and cell replication. []

Relevance: Methotrexate is often used as background therapy in combination with other drugs, including JAK inhibitors like Peficitinib, for treating RA. Many clinical trials investigating the efficacy and safety of Peficitinib in RA patients included MTX as concomitant therapy. [, ] This co-administration allows researchers to assess the added benefit of Peficitinib in patients who haven't achieved adequate disease control with MTX alone.

Synthesis Analysis

Methods and Technical Details

The synthesis of peficitinib involves multiple steps that start from commercially available starting materials. The key synthetic route includes the formation of a pyrrolopyridine core, which is then functionalized to introduce necessary substituents. Specific conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

  1. Starting Materials: The synthesis begins with readily available precursors.
  2. Key Reactions:
    • Formation of the pyrrolopyridine structure.
    • Functionalization reactions to introduce side chains.
  3. Purification: High-performance liquid chromatography is typically employed for purification to ensure the compound meets quality standards.

Industrial production follows similar synthetic routes but is scaled up significantly while maintaining stringent quality control measures .

Molecular Structure Analysis

Structure and Data

The molecular formula for peficitinib is C₁₄H₁₅N₃O, and its molecular weight is approximately 241.29 g/mol. The compound features a pyrrolopyridine core structure that plays a crucial role in its biological activity.

  • Structural Characteristics:
    • Contains multiple nitrogen atoms contributing to its interaction with kinases.
    • Exhibits functional groups that enhance solubility and bioavailability.

Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray crystallography have been used to elucidate its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Peficitinib undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized under specific conditions to form various derivatives.
  • Reduction: Reduction reactions modify certain functional groups within the molecule.
  • Substitution: Substitution reactions allow for the introduction or replacement of functional groups on the core structure.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Careful control of reaction conditions ensures the integrity of the compound during transformations .

Mechanism of Action

Peficitinib exerts its therapeutic effects through inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. By blocking this pathway, it effectively reduces the activation and proliferation of inflammatory cells involved in rheumatoid arthritis.

Process and Data

  1. Inhibition Profile: Peficitinib inhibits multiple JAK family members (JAK1, JAK2, JAK3) which are crucial for cytokine signaling.
  2. Biological Effects: This inhibition leads to decreased levels of pro-inflammatory cytokines, resulting in reduced inflammation and joint damage.
  3. Pharmacokinetics: After oral administration, peak plasma concentrations are reached within 1 to 2 hours, with bioavailability enhanced when taken with food .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Peficitinib is typically presented as a white to off-white powder.
  • Solubility: It has moderate solubility in water, which may enhance its bioavailability when formulated appropriately.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility may vary with pH changes, influencing its absorption profile.

Relevant analyses include stability studies under various environmental conditions to determine shelf-life and storage requirements .

Applications

Peficitinib is primarily used in clinical settings for the treatment of moderate to severe rheumatoid arthritis in patients who have not responded adequately to other disease-modifying anti-rheumatic drugs. Its mechanism allows it to effectively manage symptoms by targeting underlying inflammatory processes.

Scientific Uses

  1. Clinical Trials: Extensive research has been conducted to evaluate its efficacy compared to other treatments like tofacitinib and baricitinib.
  2. Pharmacological Studies: Ongoing studies are assessing long-term safety profiles and potential applications in other inflammatory diseases .
Introduction to Peficitinib

Pharmacological Profile as a Pan-JAK Inhibitor

Peficitinib functions as a pan-JAK inhibitor, exhibiting potent enzymatic inhibition across all four JAK family members: JAK1, JAK2, JAK3, and TYK2. Biochemical assays demonstrate inhibitory concentration (IC₅₀) values of:

  • JAK1: 3.9 nM
  • JAK2: 5.0 nM
  • JAK3: 0.71 nM
  • TYK2: 4.8 nM [1] [6] [10]

This broad inhibition profile enables suppression of multiple cytokine signaling cascades. Peficitinib achieves 50% inhibition of IL-2-induced T-cell proliferation at 18 nM, reflecting downstream interference with JAK1/JAK3-dependent lymphocyte activation [6] [10]. The compound exhibits moderate selectivity for JAK3 over other isoforms (~14-fold greater potency against JAK1/JAK3 compared to JAK2/JAK2 homodimers), potentially attributable to its unique binding interactions within the JAK3 ATP-binding pocket [6].

Table 1: JAK Isoform Inhibition Profile of Peficitinib

JAK IsoformIC₅₀ (nM)Primary Cytokine Pathways Affected
JAK13.9IFN-α/β/γ, IL-6 family cytokines
JAK25.0EPO, TPO, GM-CSF
JAK30.71Common γ-chain cytokines (IL-2, IL-4, IL-7, IL-15, IL-21)
TYK24.8IL-12, IL-23, type I IFNs

Pharmacokinetic studies indicate linear dose-exposure relationships (3–300 mg), rapid absorption (Tₘₐₓ 1.0–1.8 hours), and a terminal half-life of 2.8–12.9 hours in healthy volunteers [5] [8]. Renal excretion accounts for 9–15% of clearance, with three primary conjugated metabolites identified: sulfated (H2), methylated (H4), and sulfated-methylated (H1) derivatives [5] [8]. Population pharmacokinetic modeling in RA patients identified estimated glomerular filtration rate (eGFR) and lymphocyte count as covariates for systemic clearance, though simulations suggested these factors induced clinically insignificant exposure changes (<1.35-fold AUC increase in severe renal impairment) [5].

Structural and Functional Classification Within JAK Inhibitors

Peficitinib’s molecular structure comprises:

  • A 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core serving as the hinge-binding motif
  • A C4-aminoadamantyl substituent occupying the hydrophobic pocket
  • A hydroxyl group at the C5-position of the adamantyl moiety enhancing metabolic stability [6]

This scaffold classifies peficitinib as a type I ATP-competitive inhibitor that binds the active conformation of the kinase domain [2] [6]. Docking simulations with JAK3 (PDB code unavailable) reveal critical interactions:

  • Hydrogen bonding between the pyrrolopyridine nitrogen and hinge residue Leu905
  • Hydrophobic contacts between the adamantyl group and Val836, Leu956, and Gly830
  • Solvent exposure of the carboxamide group [6]

Compared to first-generation inhibitors, peficitinib’s adamantyl hydroxy group confers distinct physicochemical properties. The cLogP of 1.62 (predicted) and water solubility of 0.159 mg/mL contribute to its oral bioavailability [1]. Among JAK inhibitors, peficitinib occupies a middle ground in isoform selectivity:

  • Higher JAK3 selectivity than tofacitinib (JAK3 IC₅₀ = 1.6 nM vs. JAK1/JAK2 inhibition)
  • Broader inhibition profile versus filgotinib (JAK1-selective) or ritlecitinib (irreversible JAK3 inhibitor) [2] [3] [6]

Table 2: Structural and Functional Comparison with Representative JAK Inhibitors

InhibitorCore StructureJAK Inhibition ProfileBinding Mechanism
PeficitinibPyrrolopyridine-carboxamidePan-JAK (JAK3 > JAK1 ≈ TYK2 > JAK2)Type I ATP-competitive
TofacitinibPyrrolopyrimidineJAK1/JAK3 > JAK2Type I ATP-competitive
BaricitinibAzetidine-carbonitrileJAK1/JAK2 > TYK2 > JAK3Type I ATP-competitive
RitlecitinibPyridinyl-imidazoleIrreversible JAK3-selectiveCovalent (Cys909)

Historical Development and Regulatory Approvals

Peficitinib’s development originated at Astellas Pharma Inc., where researchers optimized a pyrrolopyridine-carboxamide lead compound (IC₅₀ = 18 nM for JAK3) through structure-activity relationship (SAR) studies [6]. Key medicinal chemistry breakthroughs included:

  • Replacement of a cyclohexyl group with 2-adamantyl to enhance JAK3 potency (7-fold improvement)
  • Introduction of a hydroxyl group at the adamantyl C5-position to reduce lipophilicity (cLogP from 3.5 to 2.1) and improve metabolic stability in rat liver microsomes [6]

The compound entered clinical development as ASP015K and demonstrated efficacy in multiple RA models. In rat adjuvant-induced arthritis, oral administration (10–30 mg/kg/day) significantly suppressed paw swelling and bone destruction [6] [10]. Clinical development progressed through:

  • Phase II trials (RAJ1; NCT01649999): Demonstrated dose-dependent ACR20 responses (25–150 mg/day) as monotherapy in Japanese RA patients [3] [5]
  • Phase III trials (RAJ3/RAJ4; NCT02308163/NCT02305849): Confirmed efficacy in DMARD-inadequate responders and methotrexate-combination therapy, meeting primary endpoints of ACR20 response and inhibition of radiographic progression [5] [10]

Based on this clinical evidence, peficitinib received its first global approval in Japan in March 2019 under the brand name Smyraf® for RA treatment. Subsequent approvals followed in South Korea (2019) and Taiwan (2020) [3] [7]. The approved indication covers RA patients with inadequate response to conventional therapies, positioning peficitinib as an alternative to biologic DMARDs.

Table 3: Key Milestones in Peficitinib Development

YearMilestoneClinical IdentifierReference
2015First PK studies in renal/hepatic impairmentNCT02586194, NCT02603497 [5]
2016Phase IIb results (RA monotherapy)NCT01649999 [3]
2017Phase III initiation (DMARD-IR populations)NCT02308163, NCT02305849 [5]
2019Japan approval for RA- [3]

Beyond RA, exploratory clinical trials investigated peficitinib in psoriasis (NCT01096862), where it demonstrated dose-dependent reductions in Psoriasis Area and Severity Index (PASI) scores and epidermal thickness [7]. However, development for ulcerative colitis was discontinued after a phase II trial (NCT01959282) failed to achieve primary efficacy endpoints [7] [9]. As of 2025, ongoing studies focus on long-term extension in RA (NCT01638013), while preclinical research explores potential in cardiac fibrosis and intestinal injury models [8] [10].

Properties

CAS Number

944118-01-8

Product Name

Peficitinib

IUPAC Name

4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?

InChI Key

DREIJXJRTLTGJC-JQCLMNFQSA-N

SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

Peficitinib; ASP015K; ASP015K; ASP 015K; JNJ54781532; JNJ54781532; JNJ 54781532.

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.